molecular formula C16H20N4O B2365786 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine CAS No. 2380170-93-2

2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine

Cat. No.: B2365786
CAS No.: 2380170-93-2
M. Wt: 284.363
InChI Key: IFYOCHUQHMRSTE-UHFFFAOYSA-N
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Description

2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperidine rings. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrazine ring imparts unique electronic properties, while the piperidine ring is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine intermediate, which is then coupled with a pyrazine derivative. The reaction conditions often involve the use of organic solvents such as methanol or acetonitrile, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrazine derivatives.

Scientific Research Applications

2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine is unique due to its specific combination of pyrazine and piperidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with tailored properties.

Properties

IUPAC Name

2-methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-9-18-10-16(19-13)20-8-2-3-14(11-20)12-21-15-4-6-17-7-5-15/h4-7,9-10,14H,2-3,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYOCHUQHMRSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)COC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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